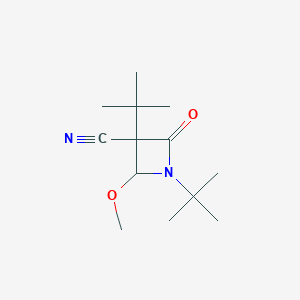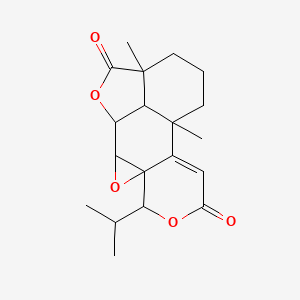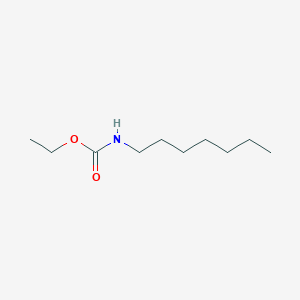
N-(5-Methyl-1,2-oxazol-3-yl)-N'-prop-2-en-1-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a urea moiety, and a prop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with prop-2-en-1-amine in the presence of a coupling agent such as carbonyldiimidazole. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(5-Methyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(5-Methyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities. It is investigated for its interactions with various biomolecules and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. It is evaluated for its activity against certain diseases and conditions, and its pharmacokinetic properties are studied to determine its suitability as a drug candidate.
Industry: In the industrial sector, N-(5-Methyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(5-Methyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N-(5-Methyl-1,2-oxazol-3-yl)-2-nitrobenzenesulfonamide
- (5-Methyl-1,2-oxazol-3-yl)methanol
- N-(5-Methyl-1,2-oxazol-3-yl)-1-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-3-piperidinecarboxamide
Comparison: N-(5-Methyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea is unique due to the presence of both the oxazole ring and the prop-2-en-1-yl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, making it a valuable compound for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
55861-74-0 |
|---|---|
Molekularformel |
C8H11N3O2 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-prop-2-enylurea |
InChI |
InChI=1S/C8H11N3O2/c1-3-4-9-8(12)10-7-5-6(2)13-11-7/h3,5H,1,4H2,2H3,(H2,9,10,11,12) |
InChI-Schlüssel |
QLNQBGPFDZXUIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
![3-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14646514.png)

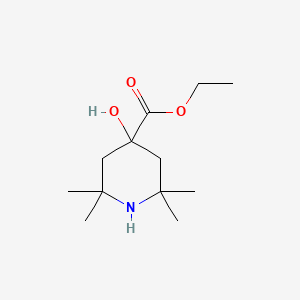
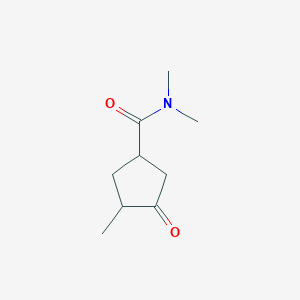
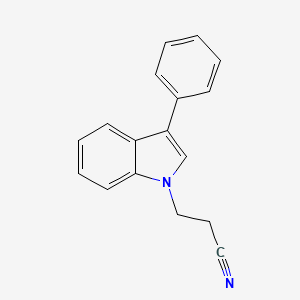
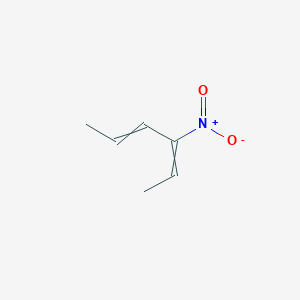
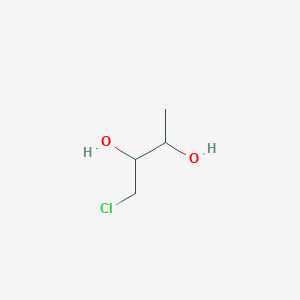
![2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid](/img/structure/B14646572.png)


